2-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)butan-1-one
Description
2-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)butan-1-one (CAS: 2090944-38-8) is a spirocyclic compound featuring a 2-oxa-7-azaspiro[3.5]nonane core substituted with a chloro-butyl ketone moiety. Its molecular formula is C₁₁H₁₈ClNO₂, with a molecular weight of 231.72 g/mol and a purity of ≥95% .
Structurally, the spirocyclic oxetane-azetidine framework (2-oxa-7-azaspiro[3.5]nonane) confers metabolic robustness and hydrogen-bonding capacity, making it valuable in medicinal chemistry for targeting enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) .
Safety data highlight its hazardous nature, requiring precautions such as avoiding inhalation, skin contact, and storage in cool, ventilated areas .
Properties
IUPAC Name |
2-chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO2/c1-2-9(12)10(14)13-5-3-11(4-6-13)7-15-8-11/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRBQSIIDYKVLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC2(CC1)COC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)butan-1-one is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features, which may enhance its biological activity. The compound incorporates an oxetane and an azaspiro structure, potentially leading to improved binding affinities and metabolic stability.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Properties:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄ClN₁O₂ |
| Molecular Weight | 195.67 g/mol |
| CAS Number | 1824061-72-4 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes involved in cancer metabolism. Notably, it has shown potential as a structural alternative to morpholine, enhancing binding to enzyme active sites like NAD(P)H:quinone oxidoreductase 1 (NQO1), which is over-expressed in various cancer cell lines .
Biological Evaluation
Recent studies have explored the compound's efficacy as a covalent inhibitor against oncogenic targets such as KRAS G12C, known for its role in solid tumors. The compound's ability to bind covalently to mutated cysteine residues presents a promising avenue for therapeutic intervention .
Case Study: Inhibition of KRAS G12C
In a study involving derivatives of spirocyclic compounds, including this compound, researchers reported significant inhibitory effects on KRAS G12C mutations. The optimized lead compounds demonstrated high metabolic stability and dose-dependent antitumor effects in xenograft mouse models .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure Type | Binding Affinity | Metabolic Stability |
|---|---|---|---|
| 2-Oxa-6-Azaspiro[3.3]heptane | Smaller Spirocyclic | Moderate | Low |
| Morpholine | Traditional Structure | High | Moderate |
| This compound | Larger Spirocyclic | High | High |
Applications in Medicinal Chemistry
The compound's unique structure allows it to serve multiple roles in scientific research:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)butan-1-one with structurally related spirocyclic compounds:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Chloro-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)butan-1-one, and how can purity be optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution reactions involving 2-oxa-7-azaspiro[3.5]nonane and chlorinated carbonyl precursors. Evidence from spirocyclic compound synthesis (e.g., 98% yield in a similar reaction using 2-oxa-7-azaspiro[3.5]nonane hemi-oxalate as a starting material) suggests that high purity (>95%) can be achieved through column chromatography or recrystallization in ethyl acetate/hexane mixtures .
- Key Parameters : Monitor reaction progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) and confirm purity via <sup>1</sup>H NMR (e.g., δ = 1.93–1.98 ppm for spirocyclic protons) .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Structural Analysis : Use X-ray crystallography for absolute configuration determination (as demonstrated for analogous spirocycles like 7-benzyl-2,7-diazaspiro[4.4]nonan-1-one, R-factor = 0.059) . For routine characterization, employ <sup>13</sup>C NMR (predicted shifts: 170–175 ppm for the carbonyl group) and FTIR (C=O stretch at ~1700 cm⁻¹) .
- Physicochemical Data : Refer to calculated properties: density = 1.048 g/cm³, boiling point = 208.4°C, and logP = 0.51 (indicating moderate hydrophobicity) .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data for derivatives of this compound?
- Case Study : In antimalarial studies, derivatives showed variable IC50 values against Plasmodium falciparum. To address discrepancies:
- Experimental Design : Include positive controls (e.g., chloroquine) and validate assays across multiple cell lines (e.g., HCC827 and A549 for cancer studies) .
- Data Normalization : Use Hill slopes to account for non-linear dose-response relationships and apply statistical tools like ANOVA with post-hoc Tukey tests .
Q. How can computational methods guide the optimization of this compound’s pharmacokinetic profile?
- Molecular Modeling : Perform docking studies with target proteins (e.g., EGFR kinase) using software like AutoDock Vina. Focus on hydrogen bonding between the 2-oxa-7-azaspiro group and active-site residues (e.g., Thr766) .
- ADMET Prediction : Use SwissADME to predict bioavailability (e.g., TPSA = 45 Ų suggests moderate blood-brain barrier penetration) and toxicity (e.g., AMES test predictions for mutagenicity) .
Q. What experimental protocols validate the stability of this compound under physiological conditions?
- Stability Assays : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC-MS, focusing on hydrolysis of the chloro-ketone group (retention time shift from 8.2 to 6.5 min) .
- Accelerated Stability Testing : Expose to elevated temperatures (40–60°C) and humidity (75% RH) to identify degradation pathways (e.g., oxazolidinone ring opening) .
Methodological Best Practices
Q. How should researchers design reproducible synthetic protocols for scale-up?
- Critical Steps :
- Use anhydrous solvents (e.g., THF or DCM) to prevent side reactions.
- Optimize stoichiometry (1:1.2 molar ratio of spirocyclic amine to chloro-ketone) to minimize unreacted starting material .
- Documentation : Follow Beilstein Journal guidelines: report yields, purification methods, and spectral data in the main text; provide detailed synthetic procedures in supplementary materials .
Q. What analytical techniques are essential for confirming compound identity in multi-step syntheses?
- Core Techniques :
- High-resolution MS (e.g., [M+H]<sup>+</sup> = 253.28 for C9H17ClNO2) .
- <sup>19</sup>F NMR (if fluorinated analogs are synthesized) and elemental analysis (±0.3% for C, H, N) .
- Cross-Validation : Compare experimental data with PubChem records (e.g., DSSTox ID: DTXSID50717050 for structural analogs) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
